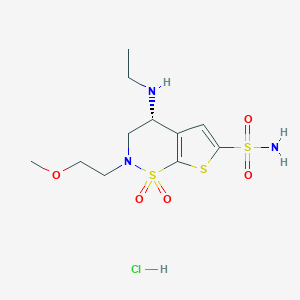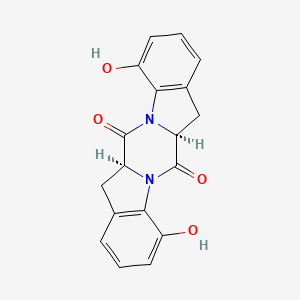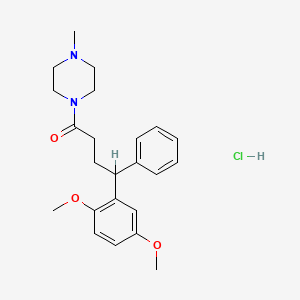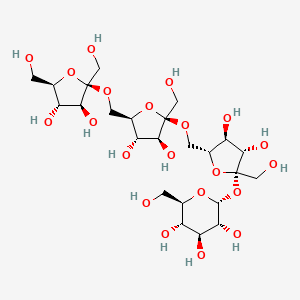
6,6-Kestotetraose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Kestotetraose is a linear tetrasaccharide consisting of sucrose with a β-D-fructosyl-(2→6)-β-D-fructosyl moiety attached at position 6 of the fructosyl residue . It is a type of fructan, which are fructose-based oligo- and polysaccharides derived from plants . Fructans are known for their role as reserve carbohydrates and their prebiotic properties, promoting the growth of beneficial bacteria in the human intestine .
Métodos De Preparación
6,6-Kestotetraose can be synthesized from sucrose using specific enzymes. One method involves the use of sucrose:fructan 6-fructosyltransferase (6-SFT), which catalyzes the formation of this compound from sucrose and 1-kestotriose . This enzyme can be purified using classic column chromatography and its functionality demonstrated after heterologous expression in Pichia pastoris . Industrial production methods may involve the extraction and purification of this compound from plant sources such as asparagus roots .
Análisis De Reacciones Químicas
6,6-Kestotetraose undergoes various chemical reactions, including hydrolysis. It can be hydrolyzed by fructan exohydrolases, which break down the β-(2,1)-fructosyl linkages . Common reagents used in these reactions include specific enzymes such as fructan 1-exohydrolase (1-FEH) and fructan 6-exohydrolase (6-FEH) . The major products formed from these reactions are fructose and smaller fructan oligosaccharides .
Aplicaciones Científicas De Investigación
6,6-Kestotetraose has several scientific research applications. In chemistry, it is used to study the structure and function of fructans and their role in plant metabolism . In biology, it is investigated for its prebiotic properties and its ability to promote the growth of beneficial gut bacteria . In medicine, it is explored for its potential to improve gut health and its role in dietary supplements . In industry, this compound is used in the production of functional foods and as a low-calorie sweetener .
Mecanismo De Acción
The mechanism of action of 6,6-Kestotetraose involves its hydrolysis by specific enzymes such as fructan exohydrolases. These enzymes cleave the β-(2,1)-fructosyl linkages, releasing fructose and smaller fructan oligosaccharides . The molecular targets involved in this process are the fructosyl residues in the this compound molecule . The pathways involved include the metabolic pathways of fructan synthesis and degradation in plants .
Comparación Con Compuestos Similares
6,6-Kestotetraose is similar to other fructans such as 1,1-Kestotetraose and 1,6-Kestotetraose . it is unique in its specific β-(2,6)-fructosyl linkage . Other similar compounds include inulin-type fructans and levan-type fructans, which differ in their degree of polymerization and the types of linkages between fructosyl residues . The uniqueness of this compound lies in its specific structure and its role in plant metabolism and prebiotic properties .
Propiedades
Número CAS |
119187-86-9 |
|---|---|
Fórmula molecular |
C24H42O21 |
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[[(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(7-29)20(38)15(33)11(44-24)4-40-23(6-28)19(37)14(32)10(43-23)3-39-22(5-27)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1 |
Clave InChI |
OLSNVZYFDBPHML-DLQNOBSRSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)COC4(C(C(C(O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


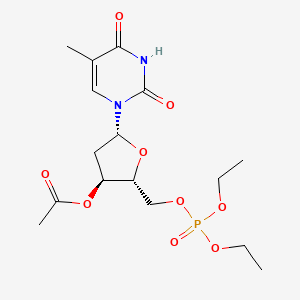


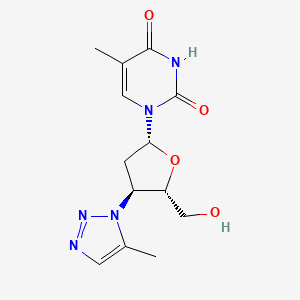
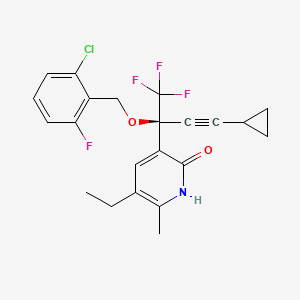
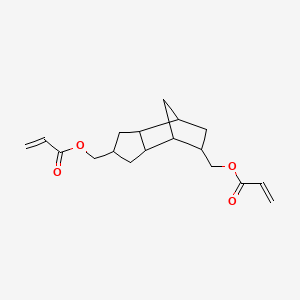
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
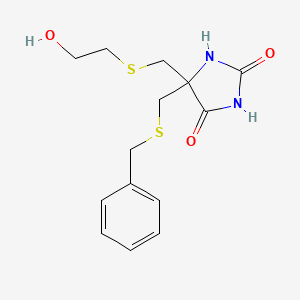
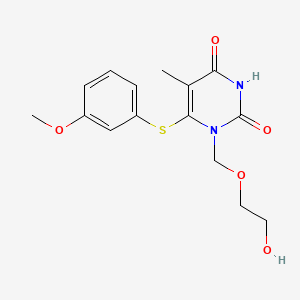
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
